2-(1-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
Starting Materials: The pyrimido[1,2-a]benzimidazole core and 4-ethylphenyl acetic acid.
Reaction Conditions: The acetamide group is introduced via an amidation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Utilizing flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to reduce reaction times and improve selectivity.
Green Chemistry Principles: Minimizing the use of hazardous solvents and reagents to make the process more environmentally friendly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes:
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Formation of the Pyrimido[1,2-a]benzimidazole Core
Starting Materials: 2-aminobenzimidazole and butyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, under reflux conditions, to form the pyrimido[1,2-a]benzimidazole core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction can yield reduced forms of the compound, potentially altering its pharmacological properties.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar solvents at moderate temperatures.
Products: Substitution reactions can introduce new functional groups, modifying the compound’s activity and solubility.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-ethylphenyl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrimido[1,2-a]benzimidazole derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on its pharmacological properties. Preliminary studies may explore its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with specific biological targets.
Industry
Industrially, the compound’s stability and reactivity make it suitable for applications in material science, such as the development of new polymers or coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(1-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, depending on its application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide
- 2-(1-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-isopropylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(1-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-ethylphenyl)acetamide may exhibit unique pharmacokinetic and pharmacodynamic properties due to the presence of the 4-ethylphenyl group. This group can influence the compound’s solubility, stability, and interaction with biological targets, potentially enhancing its efficacy and reducing side effects.
Properties
Molecular Formula |
C24H28N4O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(1-butyl-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H28N4O2/c1-3-5-14-27-23(30)18(15-22(29)25-19-12-10-17(4-2)11-13-19)16-28-21-9-7-6-8-20(21)26-24(27)28/h6-13,18H,3-5,14-16H2,1-2H3,(H,25,29) |
InChI Key |
QPVQXDJGQFSHHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(CN2C1=NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)CC |
Origin of Product |
United States |
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